![molecular formula C27H34N6O2S B2829755 1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 887213-98-1](/img/no-structure.png)

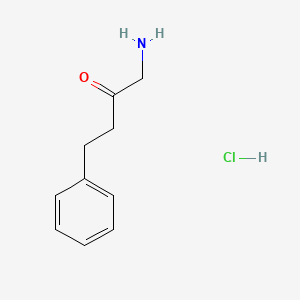

1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Heterocyclic Compounds Synthesis : This chemical is part of a class of compounds used in the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3-triazole moiety. These compounds have applications in pharmaceutical research due to their biological activities (Abdelriheem, Zaki, & Abdelhamid, 2017).

- Antihypertensive Agents Development : Some derivatives of this compound have been synthesized as potential antihypertensive agents. Their structure is related to prazosin, a medication used to treat high blood pressure (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

- Antimicrobial Activity : Certain derivatives of this compound have been tested for antimicrobial activity, indicating its potential in developing new antimicrobial agents (El-Agrody et al., 2001).

Applications in Biological Research

- Enzyme Inhibition Studies : Some derivatives of this compound have been evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory responses (Asghari et al., 2016).

- Antiviral and Antitumor Research : Studies have also explored the use of derivatives in antiviral and antitumor research, highlighting their potential in medical research for treating various diseases (Petrie et al., 1985).

Advanced Chemical Synthesis Techniques

- Microwave-Assisted Synthesis : Advanced synthesis techniques like microwave-assisted synthesis have been used to create derivatives of this compound, indicating its role in modern chemical synthesis methods (Shaaban, 2008).

- Metal-Free Synthesis : The compound's derivatives have been synthesized through metal-free processes, highlighting the advancement in eco-friendly chemical synthesis methods (Zheng et al., 2014).

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one with a 4-(4-benzylpiperazin-1-yl)-4-oxobutyl group and an isopentyl group.", "Starting Materials": [ "Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one", "4-(4-benzylpiperazin-1-yl)-4-oxobutyl chloride", "Isopentyl alcohol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is reacted with sodium hydroxide and diethyl ether to form a sodium salt.", "The 4-(4-benzylpiperazin-1-yl)-4-oxobutyl chloride is reacted with sodium hydroxide to form the corresponding alcohol.", "The alcohol is then reacted with the sodium salt of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one to form the desired compound.", "The isopentyl alcohol is reacted with hydrochloric acid to form the corresponding chloride.", "The chloride is then reacted with sodium hydroxide to form the corresponding alcohol.", "The alcohol is then reacted with the desired compound to form the final product.", "The final product is purified using methanol and recrystallization." ] } | |

Número CAS |

887213-98-1 |

Fórmula molecular |

C27H34N6O2S |

Peso molecular |

506.67 |

Nombre IUPAC |

12-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

InChI |

InChI=1S/C27H34N6O2S/c1-20(2)11-13-32-26(35)25-22(12-18-36-25)33-23(28-29-27(32)33)9-6-10-24(34)31-16-14-30(15-17-31)19-21-7-4-3-5-8-21/h3-5,7-8,12,18,20H,6,9-11,13-17,19H2,1-2H3 |

Clave InChI |

OGRYPKCYPZSFJR-UHFFFAOYSA-N |

SMILES |

CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)CC5=CC=CC=C5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2829672.png)

![3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate](/img/structure/B2829673.png)

![2-[3-[[Methyl(phenylmethoxycarbonyl)amino]methyl]phenoxy]acetic acid](/img/structure/B2829675.png)

![4-{4-[2-(thiophen-2-yl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione](/img/structure/B2829677.png)

![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2829678.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2829680.png)

![(5E)-5-[(3-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2829684.png)

![N'-cyclopentyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2829690.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2829691.png)

![6-[(3-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2829692.png)